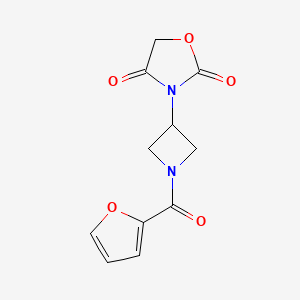

3-(1-(Furan-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-(Furan-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Furosemide, which is widely used as a diuretic medication. However, the focus of

Aplicaciones Científicas De Investigación

Antibacterial Applications

This compound has been identified for its potential antibacterial properties. The furan and azetidine moieties are known to contribute to antibacterial activity, making this compound a candidate for the development of new antibiotics .

Herbicidal Effects

The oxazolidine ring, when combined with the furan-2-carbonyl group, may exhibit herbicidal effects. This could be particularly useful in agricultural research for the development of new herbicides .

Cancer Chemotherapy

Compounds containing oxazolidine rings are structurally related to taxanes, which are clinically used in cancer chemotherapy. This suggests that 3-(1-(Furan-2-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione could be explored as a chemotherapeutic agent .

Synthesis of Heterocyclic Amino Acid Derivatives

The compound can serve as a precursor in the synthesis of novel heterocyclic amino acid derivatives. These derivatives have a wide range of applications, including drug development and the study of biological processes .

Aza-Michael Addition Reactions

In synthetic chemistry, this compound can be utilized in aza-Michael addition reactions. This is a valuable reaction for constructing complex molecules, which can be used in medicinal chemistry and materials science .

Suzuki–Miyaura Cross-Coupling Reactions

The compound’s potential for undergoing Suzuki–Miyaura cross-coupling reactions makes it a valuable intermediate for creating diverse molecular architectures. This is particularly relevant in the field of organic electronics and photonics .

Development of Heterocyclic Compounds with Biological Activity

Due to the presence of azetidine and oxazolidine rings, this compound can be used to develop new heterocyclic compounds with a variety of biological activities. This has implications for pharmaceutical research and the development of bioactive molecules .

NMR Spectroscopy and Structural Analysis

The compound’s diverse functional groups make it suitable for advanced NMR spectroscopy studies. This can aid in the structural analysis of complex molecules and the study of their dynamic behaviors in solution .

Mecanismo De Acción

Target of Action

Compounds containing the azetidin-2-one (β-lactam) ring structure, such as this one, have been known to target transpeptidase enzymes (penicillin-binding proteins), which are required for bacterial cell-wall synthesis .

Mode of Action

Β-lactam antibiotics, which share a similar core structure, function by inhibiting the transpeptidase enzymes, thereby disrupting bacterial cell-wall synthesis .

Biochemical Pathways

Β-lactam antibiotics, which share a similar core structure, are known to disrupt the bacterial cell-wall synthesis pathway .

Result of Action

Β-lactam antibiotics, which share a similar core structure, typically result in the disruption of bacterial cell-wall synthesis, leading to bacterial cell death .

Propiedades

IUPAC Name |

3-[1-(furan-2-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O5/c14-9-6-18-11(16)13(9)7-4-12(5-7)10(15)8-2-1-3-17-8/h1-3,7H,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWZURRAZDCVCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=CO2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Methyl-1,3-thiazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2906207.png)

![4,7-Dimethyl-2-(3-oxobutan-2-yl)-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2906210.png)

![N-(2,5-dimethylphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2906218.png)

![5-[(4-Ethoxyphenyl)methylidene]-1,3-bis(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B2906220.png)

![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-4-oxo-6-propyl-4H-chromen-7-yl dimethylcarbamate](/img/structure/B2906222.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2906224.png)

![3-{4-[(4-Fluorophenyl)sulfonyl]piperazino}-6-phenylpyridazine](/img/structure/B2906228.png)

![2-Phenyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]ethanesulfonamide](/img/structure/B2906229.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypyrrolidine-3-carboxylic acid](/img/structure/B2906230.png)